molecular formula C10H16O4 B13601746 Ethyl3-(oxan-2-yl)-3-oxopropanoate

Ethyl3-(oxan-2-yl)-3-oxopropanoate

Cat. No.: B13601746
M. Wt: 200.23 g/mol
InChI Key: WAMYDXRIMDDXQD-UHFFFAOYSA-N
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Description

Ethyl 3-(oxan-2-yl)-3-oxopropanoate (CAS: 672957-92-5), also known as ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate, is a ketoester featuring a tetrahydrofuran (oxolane) ring at the β-keto position. This compound is structurally characterized by a cyclic ether substituent, which imparts unique solubility and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(oxan-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3

InChI Key

WAMYDXRIMDDXQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water\text{3-(oxan-2-yl)-3-oxopropanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{ethyl 3-(oxan-2-yl)-3-oxopropanoate} + \text{water} 3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2​SO4​​ethyl 3-(oxan-2-yl)-3-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid

    Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate

    Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol

Scientific Research Applications

Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of ethyl 3-(oxan-2-yl)-3-oxopropanoate, highlighting substituent differences and their implications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Ethyl 3-(oxan-2-yl)-3-oxopropanoate Oxolane (tetrahydrofuran) ring C₉H₁₄O₄ High solubility in polar solvents; used in heterocyclic synthesis
Ethyl 2-diazo-3-(4-isopropylphenyl)-3-oxopropanoate Diazo group, 4-isopropylphenyl C₁₅H₁₈N₂O₃ Reactive diazo functionality; precursor for cyclopropanes
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-Nitropyridinyl C₁₀H₁₀N₂O₅ Electron-withdrawing nitro group; pharmaceutical intermediate
Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate 4-Chlorobenzyl, cyclopropyl C₁₅H₁₇ClO₃ Steric hindrance from cyclopropyl; potential antimicrobial activity
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluoro, phenyl C₁₁H₁₁FO₃ Enhanced metabolic stability; fluorinated drug candidate
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate 6-Chloropyridinyl C₁₀H₁₀ClNO₃ Agrochemical applications; chlorinated heterocycle
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ Improved lipophilicity; CNS drug intermediate

Reactivity and Stability

  • Diazo-Containing Analogs: Compounds like ethyl 2-diazo-3-(4-isopropylphenyl)-3-oxopropanoate exhibit high reactivity due to the diazo group, enabling cyclopropanation reactions under rhodium catalysis. However, they are less stable than the target compound, requiring careful handling .
  • Halogenated Derivatives: Fluorinated (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) and chlorinated (e.g., ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate) analogs demonstrate increased electrophilicity at the keto position, enhancing their utility in nucleophilic substitutions. Fluorine also improves metabolic stability in drug candidates .
  • Aromatic vs. Cyclic Ether Substituents : The oxolane ring in the target compound provides better solubility in polar solvents compared to aromatic substituents (e.g., phenyl or pyridinyl groups), which may aggregate due to π-π interactions .

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